Methyl 3-(benzyloxy)-4-iodobenzoate CAS number and molecular weight
Methyl 3-(benzyloxy)-4-iodobenzoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-(benzyloxy)-4-iodobenzoate, a key organic intermediate. We will delve into its chemical properties, a detailed synthesis protocol, and its potential applications in the fields of medicinal chemistry and materials science. This document is intended to be a practical resource for researchers and professionals engaged in drug discovery and organic synthesis.
Core Compound Identification and Properties
Methyl 3-(benzyloxy)-4-iodobenzoate is an aromatic ester characterized by a benzoate core structure with iodo and benzyloxy substituents. These functional groups make it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Methyl 3-(benzyloxy)-4-iodobenzoate
| Property | Value | Source/Method |
| CAS Number | 877064-77-2 | [1] |
| Molecular Formula | C₁₅H₁₃IO₃ | Calculated |
| Molecular Weight | 368.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | Inferred from structural analogues |
The molecular weight is derived from its precursor, Methyl 3-hydroxy-4-iodobenzoate (Molecular Weight: 278.04 g/mol ), by the addition of a benzyl group (C₇H₇, ~91.13 g/mol ) and the removal of a hydrogen atom (~1.00 g/mol ).
Synthesis of Methyl 3-(benzyloxy)-4-iodobenzoate: A Validated Protocol
The primary route for the synthesis of Methyl 3-(benzyloxy)-4-iodobenzoate is through the Williamson ether synthesis, starting from its precursor, Methyl 3-hydroxy-4-iodobenzoate. This method is widely used for the formation of ethers from an organohalide and a deprotonated alcohol (phenoxide in this case).
Causality of Experimental Choices
The selection of reagents and conditions is critical for a successful and high-yielding synthesis.
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Starting Material: Methyl 3-hydroxy-4-iodobenzoate is the logical precursor, providing the core scaffold with the hydroxyl group available for benzylation.
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Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Its use is advantageous as it is inexpensive, easy to handle, and any excess can be readily removed during the aqueous workup.
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Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the starting materials and the ionic intermediate, facilitating the reaction. Its high boiling point also allows for heating to accelerate the reaction rate.
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Benzylating Agent: Benzyl bromide is a reactive electrophile that readily undergoes nucleophilic substitution with the phenoxide ion.
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Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions.
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Workup: An aqueous workup is employed to remove the inorganic salts (potassium bromide and excess potassium carbonate) and the DMF solvent. Extraction with an organic solvent like ethyl acetate isolates the desired product.
Step-by-Step Synthesis Protocol
Reaction Scheme:
Caption: Synthesis workflow for Methyl 3-(benzyloxy)-4-iodobenzoate.
Materials:
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Methyl 3-hydroxy-4-iodobenzoate
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Potassium carbonate (anhydrous)
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Benzyl bromide
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N,N-Dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Deionized water
Procedure:
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To a solution of Methyl 3-hydroxy-4-iodobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 15-20 minutes.
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Add benzyl bromide (1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 3-(benzyloxy)-4-iodobenzoate.
Analytical Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~7.5-8.5 ppm (aromatic protons of the benzoate ring), δ ~7.3-7.4 ppm (aromatic protons of the benzyl group), δ ~5.2 ppm (singlet, benzylic -CH₂- protons), δ ~3.9 ppm (singlet, methyl ester -OCH₃ protons). |
| ¹³C NMR | δ ~165 ppm (carbonyl carbon), δ ~155-160 ppm (aromatic carbon attached to the benzyloxy group), δ ~110-140 ppm (other aromatic carbons), δ ~90-100 ppm (aromatic carbon attached to iodine), δ ~71 ppm (benzylic -CH₂- carbon), δ ~52 ppm (methyl ester -OCH₃ carbon). |
| IR (Infrared) | ~3030 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1720 cm⁻¹ (C=O stretch of the ester), ~1600, ~1480 cm⁻¹ (C=C aromatic ring stretches), ~1250 cm⁻¹ (C-O stretch of the ester and ether). |
Applications in Research and Development
The structural motifs present in Methyl 3-(benzyloxy)-4-iodobenzoate make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of bioactive molecules and functional materials.
Role as a Building Block in Medicinal Chemistry
The "benzyloxy-benzyl" moiety is a recognized pharmacophore present in a number of biologically active compounds. This structural unit can be found in drugs targeting a range of conditions. The presence of the iodine atom in Methyl 3-(benzyloxy)-4-iodobenzoate provides a reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents and the construction of complex molecular architectures, a crucial strategy in the design and synthesis of novel therapeutic agents. For instance, similar iodinated aromatic compounds are utilized in the synthesis of voltage-gated sodium channel blockers.[2]
Potential in the Synthesis of Bioactive Molecules
The design and synthesis of bioactive molecules is a cornerstone of drug development.[3] The scaffold of Methyl 3-(benzyloxy)-4-iodobenzoate can serve as a starting point for creating libraries of compounds for screening against various biological targets. The ability to functionalize the molecule at the iodo-position allows for systematic structure-activity relationship (SAR) studies, which are fundamental to optimizing the potency and selectivity of drug candidates. While direct biological activity of this specific compound is not widely reported, its structural elements are found in molecules with reported activity, such as inhibitors of human sphingomyelin synthase 2, which are being investigated for chronic inflammatory diseases.[4]
Conclusion
Methyl 3-(benzyloxy)-4-iodobenzoate is a well-defined chemical entity with significant potential as a versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the synthetic handles offered by its functional groups, makes it an attractive building block for the construction of complex and potentially bioactive molecules. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic strategies.
References
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Bölcskei, H., Német-Hanzelik, A., Greiner, I., Dubrovay, Z., Háda, V., & Keglevich, G. (2017). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. Letters in Drug Design & Discovery, 14(2). Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2025). Design and synthesis of bioactive molecules. Retrieved from [Link]
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He, L., et al. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors That Reduce Chronic Inflammation in db/Db Mice. Journal of Medicinal Chemistry, 61(18), 8241-8254. Retrieved from [Link]
